![molecular formula C15H18N4O4 B2835492 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251626-96-6](/img/structure/B2835492.png)
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as AMPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMPPA is a derivative of pyrimidine and is classified as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives, synthesized starting from citrazinic acid, have been investigated for their antimicrobial properties. Compounds in this category have shown good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid. This highlights their potential as a base for developing new antimicrobial agents (Hossan et al., 2012).
Ligand-Receptor Interactions
The compounds within this chemical class have also been studied for their interactions with specific receptors, such as the histamine H4 receptor (H4R). A series of 2-aminopyrimidines was synthesized, leading to the identification of potent ligands that exhibited anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Potential Antitumor Agents
There has been significant interest in exploring the antitumor potential of these compounds. Dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been synthesized, showing potent activity. These findings indicate that the pyrimidine scaffold is highly conducive to developing dual human TS-DHFR inhibitory activity, a promising avenue for cancer treatment (Gangjee et al., 2008). Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as multitargeted antifolates and potential antitumor agents, highlighting the versatility of this chemical framework in medicinal chemistry applications (Liu et al., 2016).
properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-6-14(21)19(15(16)17-9)8-13(20)18-10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H2,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUNMOAUUXSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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